4-Methyl-5-phenyl-3H-pyrazol-3-amine
Description
4-Methyl-5-phenyl-3H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 4 and a phenyl group at position 3. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects . The amine group at position 3 enhances hydrogen-bonding capabilities, which can influence molecular recognition in drug-receptor interactions .
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-methyl-5-phenyl-3H-pyrazol-3-amine |
InChI |
InChI=1S/C10H11N3/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6,10H,11H2,1H3 |
InChI Key |
FFTJXDDQHRCRKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-5-phenyl-3H-pyrazol-3-amine can be synthesized through the refluxing of a mixture of p-methyl-benzoylacetonitrile and phenylhydrazine in ethanol . This method involves the cyclization of the hydrazine derivative with the carbonyl compound, forming the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-phenyl-3H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced at various positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
As an experienced research assistant, here's an overview of the applications of pyrazole derivatives, particularly focusing on the synthesis, characteristics, and anticancer potential of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives.
Synthesis and Characteristics
- Synthesis : A biocatalyst, magnetic aminated starch (MAST), can be used in the synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives . This method allows for the preparation of various products with noteworthy yields (85–93%) in fast reaction times (35–80 min) without laborious work-up procedures .
- Catalytic Activity : Using 0.06 g of MAST biocatalyst under optimal reaction conditions can produce pyrazolone derivatives with a maximum yield (93%) in ethanol solvent at 40 °C for 35 min . The MAST biocatalyst can be easily separated and reused at least six times without a significant decrease in catalytic activity .
- Characterization : Techniques such as 1H NMR, EDX, FESEM, FTIR, VSM, and TGA analyses are used to characterize these compounds .
Anticancer Evaluation
- In Vitro Cell Viability Assay : The anticancer evaluation of some 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones derivatives has been studied on the survival rate of breast cancer cell lines (MCF-7) and human fibroblast cells using an MTT assay .
- Reduced Toxicity : 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives demonstrate significantly reduced toxicity towards normal cells (~50% lethality after treatment with 150 μg/mL concentration for 48 h), unlike conventional anticancer medications like doxorubicin, which often exhibit significant toxicity toward healthy cells .
- Potential Benefits : These pyrazolone derivatives may overcome drug resistance, target specific molecular pathways, and enhance safety and tolerability in cancer treatment compared to conventional chemotherapies like doxorubicin and 5FU with fewer side effects .
Pyrazol-3-amine and Derivatives
- General Information : Pyrazol-3-amine is a scaffold present in a large number of compounds with a wide range of biological activities .
- Synthesis Methods : Various methods are available for synthesizing pyrazol-3-amine derivatives, including reactions with hydrogen chloride, potassium iodide, sodium nitrite, and caesium carbonate under different conditions .
- Applications : Pyrazole derivatives, including 4-Methyl-5-phenyl-3H-pyrazol-3-amine, have potential applications in various scientific research fields .
Mechanism of Action
The mechanism of action of 4-Methyl-5-phenyl-3H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Pyrazole-3-amine Derivatives
The following table compares 4-Methyl-5-phenyl-3H-pyrazol-3-amine with structurally analogous compounds, emphasizing substituent effects on properties and applications.
Structural and Electronic Comparisons
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF3): Compounds like 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine exhibit enhanced metabolic stability due to reduced electron density at the pyrazole ring, which may delay oxidative degradation . Electron-Donating Groups (e.g., MeO): The methoxy group in 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine increases solubility in polar solvents, as observed in its crystallographic studies .
Hydrogen-Bonding Capacity :
The NH2 group in this compound enables hydrogen bonding, a critical feature in kinase inhibitor design. In contrast, 5-Methyl-1H-pyrazol-3-amine lacks aromatic substituents, limiting its π-π interactions but favoring coordination with metal ions .
Crystallographic and Computational Insights
- Single-crystal X-ray diffraction data for 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine reveals a planar pyrazole ring with dihedral angles of 85° between the phenyl and methoxyphenyl groups, influencing its packing in the solid state .
- SHELX software () has been instrumental in refining the structures of these compounds, ensuring accuracy in bond length and angle measurements critical for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
